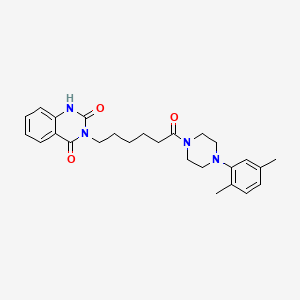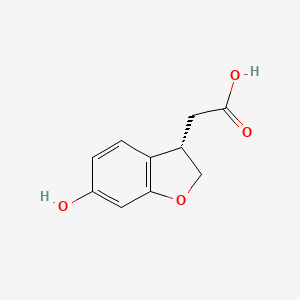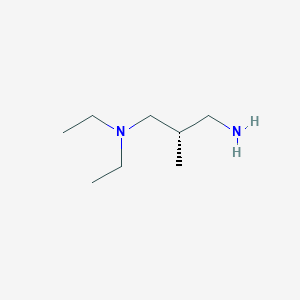
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N,N'-Diethyl-2-methylpropane-1,3-diamine (DETA) is a chemical compound commonly used in scientific research as a crosslinking agent, fuel additive, and corrosion inhibitor. It is a colorless liquid with a strong amine odor and is highly soluble in water. DETA is known for its unique chemical properties, which make it an important ingredient in various industries.
Mechanism of Action
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine acts as a crosslinking agent by reacting with functional groups on polymers to form covalent bonds. This process results in the formation of a three-dimensional network of polymers, which increases their strength, durability, and resistance to degradation. As a fuel additive, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine improves combustion efficiency by promoting the formation of smaller fuel droplets and reducing the formation of harmful emissions. In the oil and gas industry, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine inhibits corrosion by forming a protective layer on the surface of metal equipment.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine. However, studies have shown that exposure to high concentrations of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine can cause respiratory irritation, skin irritation, and eye irritation. Long-term exposure to (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine can lead to liver and kidney damage.
Advantages and Limitations for Lab Experiments
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is a versatile crosslinking agent that can be used with a wide range of polymers. It is also highly soluble in water, which makes it easy to handle and mix with other chemicals. However, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is highly reactive and can be hazardous if not handled properly. It is also expensive compared to other crosslinking agents.
Future Directions
There are several future directions for the use of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine in scientific research. One potential application is in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering. Additionally, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine could be used in the development of new catalysts for chemical reactions and as a corrosion inhibitor for other industries, such as the automotive and aerospace industries. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine.
Synthesis Methods
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is synthesized through the reaction of ethylene diamine with diethyl carbonate in the presence of a catalyst. The reaction takes place at high temperatures and pressures and requires careful control to ensure high yields and purity.
Scientific Research Applications
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is widely used in scientific research as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyurethane. It is also used as a fuel additive to improve the combustion efficiency of diesel and gasoline engines. Additionally, (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is used as a corrosion inhibitor in the oil and gas industry to protect pipelines and equipment from corrosion.
properties
IUPAC Name |
(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-3-amino-2-methylpropyl]diethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2795597.png)
![Ethyl 2-({3-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2795600.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
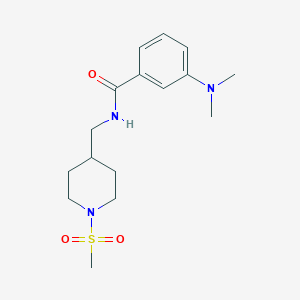
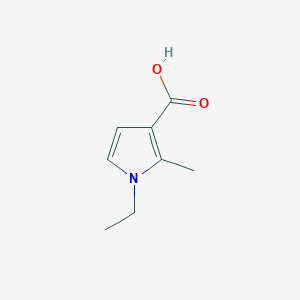
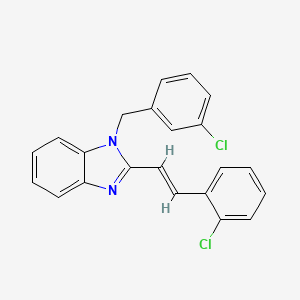
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)

![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
